8-Methyl-2-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

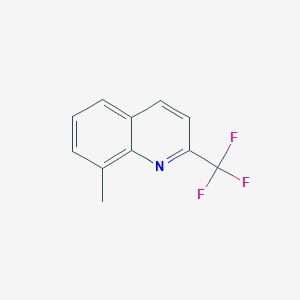

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-3-2-4-8-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTYGFJHXYCNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589611 | |

| Record name | 8-Methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-46-4 | |

| Record name | 8-Methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Methyl-2-(trifluoromethyl)quinoline physical properties

An In-depth Technical Guide to the Physical Properties of 8-Methyl-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No: 1860-46-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's physicochemical characteristics, spectroscopic profile, and safe handling procedures. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 8-position of the quinoline scaffold imparts unique properties that are critical for its application in synthetic chemistry and materials science. This guide explains the causality behind experimental choices for property determination and provides self-validating, step-by-step protocols for key analytical procedures. All quantitative data is summarized in structured tables, and complex workflows are illustrated with diagrams to ensure clarity and practical utility in a laboratory setting.

Introduction and Molecular Overview

This compound is a substituted heterocyclic aromatic compound. The quinoline core is a prevalent scaffold in medicinal chemistry, and strategic functionalization allows for the fine-tuning of a molecule's biological and physical properties. The trifluoromethyl (CF₃) group is a particularly valuable substituent known to enhance metabolic stability, increase lipophilicity, and modify electronic characteristics, which can lead to improved binding affinity and bioavailability in drug candidates. The methyl group at the 8-position further influences the molecule's steric and electronic profile.

A thorough understanding of the physical properties of this compound is paramount for its effective use, from designing synthetic routes and purification strategies to formulating it for biological assays. This guide serves as a foundational reference for these endeavors.

Molecular Structure

The structural formula of this compound is presented below.

Caption: Molecular structure of this compound.

Physicochemical Properties

The core physical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various solvents and thermal conditions.

| Property | Value | Source(s) |

| CAS Number | 1860-46-4 | [1] |

| Molecular Formula | C₁₁H₈F₃N | [1] |

| Molecular Weight | 211.18 g/mol | [1] |

| Appearance | Data not consistently reported; likely an oil or low-melting solid | - |

| Boiling Point | 248.7 °C (at 760 mmHg) | [1] |

| Melting Point | Not consistently reported in literature | [2] |

| Density | 1.268 g/cm³ | [1] |

| Flash Point | 104.2 °C | [1] |

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, a qualitative assessment can be made based on its structural components:

-

Quinoline Core: The bicyclic aromatic system is inherently hydrophobic and nonpolar.

-

Trifluoromethyl Group (-CF₃): This group is strongly lipophilic and further decreases aqueous solubility.[3]

-

Methyl Group (-CH₃): This nonpolar group also contributes to the molecule's hydrophobic character.[3]

Collectively, these features suggest that this compound has very low solubility in water and high solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, and alcohols. For drug development purposes, precise solubility determination is critical and must be performed empirically.

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.

-

¹³C NMR: The carbon spectrum will display signals for each unique carbon atom. The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms.[4]

-

¹⁹F NMR: The fluorine NMR should exhibit a sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent.[4][5][6]

-

-

Mass Spectrometry (MS): The exact mass of the molecule is 211.06100 Da.[1] Electron ionization (EI) mass spectrometry would be expected to show a strong molecular ion peak (M⁺) at m/z = 211.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining key physical properties.

Melting Point Determination (Capillary Method)

Causality: The melting point is a definitive property for assessing the purity of a solid compound. A sharp, narrow melting range indicates high purity, whereas a broad, depressed range suggests the presence of impurities. This protocol utilizes the well-established capillary melting point technique for its reliability and small sample requirement.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry. If it is a solid, finely crush it into a powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid preliminary run. For an accurate measurement, heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature (T1) when the first drop of liquid appears and the temperature (T2) when the entire sample has completely melted.

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2°C).

Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the gold standard for determining equilibrium solubility. It ensures that the solvent becomes fully saturated with the solute, providing a true measure of its solubility limit under specified conditions (e.g., temperature, pH). This is critical for downstream applications like dose formulation and ADME studies.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved. This confirms that saturation will be reached.

-

Solvent Addition: Add a precise, known volume of the desired solvent (e.g., phosphate-buffered saline, ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or µM.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 8-methylquinoline and other substituted quinolines provide a strong basis for safe handling protocols.[7][8][9]

-

Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

-

Skin and Body Protection: Wear a lab coat and long pants. Ensure exposed skin is minimized.

-

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, vapors, or mists.

-

Prevent contact with skin and eyes.

-

Practice good industrial hygiene: wash hands thoroughly after handling and before eating or drinking.[7]

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a compound with significant potential, defined by its unique physicochemical properties. Its high boiling point, density greater than water, and predicted lipophilic nature are key parameters for its handling, purification, and application. While some physical data like a definitive melting point are not consistently reported, this guide provides the necessary experimental framework for researchers to reliably determine these values. Adherence to the detailed protocols and safety guidelines presented herein will ensure the accurate and safe utilization of this compound in research and development settings.

References

-

Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]

- Jiang, B., Dong, J.-j., Jin, Y., Du, X.-l., & Xu, M. (2008). Supporting Information for The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry.

-

PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. fishersci.fr [fishersci.fr]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

Introduction: The Significance of Trifluoromethylated Quinolines

An In-depth Technical Guide to the Synthesis of 8-Methyl-2-(trifluoromethyl)quinoline

The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's pharmacological profile by improving its metabolic stability, lipophilicity, and binding affinity.[1] this compound, the subject of this guide, combines the foundational quinoline structure with these beneficial fluorine properties, making it a valuable target for synthetic chemists and a key building block in drug discovery programs.

This guide provides an in-depth analysis of the primary synthetic pathways to this compound. It moves beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations that guide the selection of a particular synthetic route. We will examine classical cyclization reactions, discuss the critical issue of regioselectivity, and present detailed, field-proven protocols for researchers and drug development professionals.

Part 1: Classical Cyclization Strategies

The construction of the quinoline core is dominated by several powerful, named reactions that forge the heterocyclic ring from acyclic precursors. For the synthesis of this compound, the key is selecting a reaction that can accommodate o-toluidine (2-methylaniline) as the aniline component and a trifluoromethyl-containing building block to form the pyridine ring.

The Combes Quinoline Synthesis: A Direct and Regioselective Route

The Combes synthesis is a robust acid-catalyzed reaction between an aniline and a β-diketone.[2][3] For our target molecule, the logical precursors are o-toluidine and 1,1,1-trifluoro-2,4-pentanedione (TFPD). This approach is particularly effective for generating 2,4-substituted quinolines.

Mechanistic Causality: The reaction proceeds in two main stages. First is the formation of an enamine intermediate via condensation of the aniline with one of the ketone carbonyls of the β-diketone. The subsequent, and often rate-determining, step is an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by dehydration to yield the aromatic quinoline.[3][4] Concentrated sulfuric acid is a common catalyst as it facilitates both the initial condensation and the final dehydration/aromatization step.

A critical consideration in the Combes synthesis with unsymmetrical β-diketones like TFPD is regioselectivity . The initial condensation can occur at either carbonyl group, and the subsequent cyclization can lead to either a 2-trifluoromethyl or a 4-trifluoromethyl quinoline. Studies have shown that steric and electronic effects dictate the outcome. For TFPD, the increased electrophilicity of the carbonyl adjacent to the -CF3 group favors initial attack by the aniline at that site. Subsequent cyclization preferentially yields the 2-(trifluoromethyl)quinoline isomer, particularly when using anilines with electron-donating groups.[2]

Visualizing the Combes Pathway

Caption: Mechanism of the Combes synthesis for the target molecule.

Experimental Protocol: Combes Synthesis

-

Materials: o-toluidine (1.0 eq), 1,1,1-trifluoro-2,4-pentanedione (1.1 eq), concentrated sulfuric acid.

-

Procedure:

-

To a flask cooled in an ice bath, slowly add concentrated sulfuric acid to o-toluidine with vigorous stirring.

-

Once the initial exotherm subsides, add 1,1,1-trifluoro-2,4-pentanedione dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-110°C for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a concentrated base (e.g., NaOH or NH4OH) until strongly alkaline.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or distillation.

-

-

Self-Validation Note: The formation of the quinoline product can be monitored by TLC and confirmed by NMR and mass spectrometry. The regiochemistry should be confirmed by 2D NMR techniques (NOESY) to verify the spatial relationship between the 8-methyl group and the proton at the 7-position.

The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, traditionally involving the reaction of an aniline with α,β-unsaturated carbonyl compounds.[5][6] For our target, this would involve reacting o-toluidine with an α,β-unsaturated trifluoromethyl ketone, such as 4,4,4-trifluoro-1-phenylbut-2-en-1-one.

Mechanistic Causality: The mechanism is complex and debated, but it is generally accepted to begin with a nucleophilic conjugate addition (aza-Michael addition) of the aniline to the unsaturated ketone.[5][7] This is followed by cyclization, dehydration, and oxidation to form the final aromatic quinoline. The oxidant can be an external reagent or another molecule of the Schiff base intermediate acting as a hydride acceptor.[7]

Interestingly, some studies report a reversal of the "standard" regiochemistry when using α,β-unsaturated trifluoromethyl ketones.[8] While the classical Skraup-Doebner-von Miller synthesis often yields 2-substituted quinolines, the powerful electron-withdrawing effect of the trifluoromethyl group can influence the cyclization pathway, making this a critical factor to consider during reaction design.[7][8]

Visualizing the Doebner-von Miller Pathway

Caption: Key stages in the Doebner-von Miller synthesis.

Experimental Protocol: Doebner-von Miller Variant

-

Materials: o-toluidine (1.0 eq), α,β-unsaturated trifluoromethyl ketone (e.g., (E)-4,4,4-trifluorobut-2-enal) (1.0 eq), trichloroacetic acid (TCA) or another Lewis/Brønsted acid catalyst, oxidant (e.g., nitrobenzene or air).

-

Procedure:

-

In a suitable solvent (e.g., trichloroacetic acid as both solvent and catalyst), dissolve the o-toluidine.[8]

-

Add the α,β-unsaturated trifluoromethyl ketone to the solution.

-

Heat the reaction mixture under reflux for several hours until TLC indicates consumption of the starting materials.

-

Cool the mixture and dilute with an organic solvent like ethyl acetate.

-

Wash the solution with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

-

-

Self-Validation Note: The reaction progress should be carefully monitored as side reactions can occur. The final product's structure and regiochemistry must be rigorously confirmed by spectroscopic methods, as regiochemical outcomes can be variable.[8]

The Friedländer Annulation

The Friedländer synthesis is a highly efficient and convergent method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][10] To synthesize our target, one could react 2-amino-3-methylbenzaldehyde with a ketone bearing a trifluoromethyl group, such as 1,1,1-trifluoroacetone. A more modern variant involves using a 2-trifluoroacetyl aniline derivative as the starting material.[11]

Visualizing the Friedländer Workflow

Caption: A convergent workflow for the Friedländer synthesis.

Experimental Protocol: Friedländer Synthesis

-

Materials: 2-Amino-3-methylbenzaldehyde (1.0 eq), 1,1,1-trifluoroacetone (1.2 eq), catalyst (e.g., proline potassium salt, KOH, or L-proline), solvent (e.g., ethanol or DMSO).[11]

-

Procedure:

-

Dissolve 2-amino-3-methylbenzaldehyde and the catalyst in the chosen solvent in a reaction vessel.

-

Add 1,1,1-trifluoroacetone to the mixture.

-

Heat the reaction mixture to reflux (or as specified by the catalyst system) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature.

-

If a precipitate forms, filter and wash with cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

-

-

Self-Validation Note: This method is often high-yielding and regiochemically unambiguous, as the positions of the substituents are predefined by the starting materials. Confirmation is still required via standard spectroscopic analysis.

Part 2: Modern Synthetic Approaches

While classical methods are reliable, modern organic synthesis offers milder and often more versatile catalytic approaches.

-

Transition-Metal-Catalyzed Cyclizations: Methods involving the palladium- or copper-catalyzed cyclization of N-(2-alkynyl)anilines provide a powerful route to quinolines.[9][12] For this target, the synthesis would start with 2-methylaniline, which would be N-alkynylated with a trifluoromethyl-containing alkyne. Subsequent metal-catalyzed 6-endo-dig cyclization would yield the desired quinoline under relatively mild conditions.

-

Radical Cascade Reactions: Visible-light-promoted radical reactions have emerged as a frontier in heterocycle synthesis.[13] A potential strategy involves the reaction of an appropriately substituted alkene with a trifluoromethyl radical source (e.g., CF3Br or Togni's reagent), initiating a cascade of reactions that includes cyclization and aromatization to form the quinoline ring.[13]

Comparative Analysis of Synthesis Pathways

| Synthesis Pathway | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |

| Combes Synthesis | o-Toluidine, 1,1,1-Trifluoro-2,4-pentanedione | Conc. H₂SO₄, Heat | Direct, good for 2,4-substitution, common starting materials. | Harsh acidic conditions, potential regioselectivity issues.[2] |

| Doebner-von Miller | o-Toluidine, α,β-Unsaturated CF₃ Ketone | Brønsted/Lewis Acid, Heat | Versatile, tolerates various substituents. | Complex mechanism, potential for unexpected regiochemistry[8], may require an external oxidant. |

| Friedländer Annulation | 2-Amino-3-methylbenzaldehyde, CF₃ Ketone | Base or Acid, Heat | Highly convergent, regiochemically defined, often high yields.[11] | Requires specifically substituted 2-aminoaryl carbonyl precursors which may not be readily available. |

| Catalytic Cyclization | N-alkynyl o-toluidine | Pd, Cu, or Au catalyst | Mild conditions, high functional group tolerance.[9][12] | Requires multi-step synthesis of the alkynyl precursor. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For directness and scalability, the Combes synthesis using o-toluidine and 1,1,1-trifluoro-2,4-pentanedione represents a robust and logical choice, provided the regioselectivity is controlled. The Friedländer annulation offers a superior, unambiguous route if the requisite 2-amino-3-methylbenzaldehyde is accessible. The Doebner-von Miller reaction provides flexibility but requires careful control and analysis due to potential regiochemical complexities.[8] Modern catalytic methods, while often milder and more elegant, may involve more complex starting materials. The optimal choice for a given research or development program will depend on the availability of starting materials, scalability requirements, and the desired control over the final molecular architecture.

References

- Fujisaka, A., Aomatsu, D., Kakutani, Y., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.

- Beierle, J., et al. (Date not available). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry (RSC Publishing).

- Wei, G., Sun, Y., Zheng, D., et al. (2023). Catalyst-Free, Heating-Induced Desulfurization Annulation of CF3‐Imidoyl Sulfoxonium Ylides with Isothiocyanates for the Synthesis of 2‐Trifluoromethyl‐4‐aminoquinolines.

-

Wikipedia contributors. (2023, May 29). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

- Baishya, G., & Dutta, N. B. (2021). Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles.

- Pan, Q., Wang, J., Wang, Q., et al. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(13), 4099–4103.

- MDPI. (Date not available).

- ResearchGate. (Date not available). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.

- ResearchGate. (Date not available). The Skraup‐Doebner‐Von Miller quinoline synthesis.

- Chemical Synthesis Database. (2025, May 20). 2-methyl-8-(trifluoromethyl)quinoline.

- Eisch, J. J., & Dluzniewski, T. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(15), 5767-5772.

-

Wikipedia contributors. (2023, March 2). Gould–Jacobs reaction. Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (2023, February 13). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

- National Institutes of Health. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.

- Organic Chemistry Portal. (Date not available). Gould-Jacobs Reaction. Organic Chemistry Portal.

- SynArchive. (Date not available). Doebner-Miller Reaction. SynArchive.

- IIP Series. (Date not available). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Cambridge University Press. (Date not available). Combes Quinoline Synthesis. Cambridge University Press.

- National Institutes of Health. (Date not available). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.

- Larock, R. C., et al. (Date not available). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.

- MDPI. (2022, December 1). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI.

- ResearchGate. (Date not available).

- Organic Chemistry Portal. (Date not available). Synthesis of quinolines. Organic Chemistry Portal.

- ACS Publications. (Date not available). The Journal of Organic Chemistry Ahead of Print.

- ResearchGate. (Date not available). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

- Slideshare. (Date not available).

- ResearchGate. (Date not available). General scheme of the Gould–Jacobs quinoline synthesis.

- National Institutes of Health. (Date not available). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.

- Biotage. (Date not available).

- Organic Chemistry Portal. (Date not available). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.

- Connect Journals. (Date not available). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

- Benchchem. (Date not available).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sci-hub.ru [sci-hub.ru]

- 9. mdpi.com [mdpi.com]

- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Analysis of 8-Methyl-2-(trifluoromethyl)quinoline: A Technical Guide

Introduction

8-Methyl-2-(trifluoromethyl)quinoline is a substituted heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. Its structural features, combining the quinoline scaffold with a methyl group at the 8-position and a trifluoromethyl group at the 2-position, impart unique electronic and steric properties that can influence its biological activity and material characteristics. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research and development endeavor.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the systematic numbering of the quinoline ring, is presented below. The key functional groups that will give rise to characteristic spectroscopic signals are the quinoline ring system, the methyl group, and the trifluoromethyl group.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of the hydrogen atoms.

Table 1. Predicted ¹H NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 - 2.8 | Singlet | 3H | 8-CH₃ |

| ~7.4 - 7.6 | Multiplet | 1H | H-6 |

| ~7.6 - 7.8 | Multiplet | 1H | H-5 |

| ~7.8 - 8.0 | Multiplet | 1H | H-7 |

| ~7.9 - 8.1 | Doublet | 1H | H-3 |

| ~8.2 - 8.4 | Doublet | 1H | H-4 |

Expertise & Experience: The electron-withdrawing trifluoromethyl group at the 2-position will deshield the protons on the quinoline ring, particularly H-3 and H-4, shifting them downfield. The methyl group at the 8-position is expected to be a singlet in the upfield region typical for aromatic methyl groups. The aromatic protons on the benzene portion of the quinoline ring (H-5, H-6, and H-7) will exhibit complex splitting patterns due to mutual coupling.

Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment.

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Assignment |

| ~18 - 20 | Singlet | 8-CH₃ |

| ~118 - 120 | Quartet | C-2 |

| ~120 - 125 | Quartet | -CF₃ |

| ~125 - 127 | Singlet | C-3 |

| ~127 - 129 | Singlet | C-6 |

| ~129 - 131 | Singlet | C-4a |

| ~130 - 132 | Singlet | C-5 |

| ~135 - 137 | Singlet | C-7 |

| ~138 - 140 | Singlet | C-8 |

| ~145 - 147 | Singlet | C-8a |

| ~155 - 158 | Quartet | C-4 |

Expertise & Experience: The trifluoromethyl group will have a significant impact on the ¹³C NMR spectrum. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon to which it is attached (C-2) will also likely show a quartet, albeit with a smaller coupling constant. The other carbons of the quinoline ring will have chemical shifts typical for aromatic and heteroaromatic systems.

Predicted ¹⁹F NMR Data

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

Table 3. Predicted ¹⁹F NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | -CF₃ |

Expertise & Experience: A single sharp peak is expected in the ¹⁹F NMR spectrum, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not expected to show significant coupling to any nearby protons. The chemical shift will be in the characteristic region for trifluoromethyl groups attached to an aromatic ring.

Experimental Protocol: NMR Data Acquisition

Trustworthiness: To ensure high-quality, reproducible data, the following protocol should be followed.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a sufficient relaxation delay to ensure accurate integration if quantitative data is desired.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

Figure 2. Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4. Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-3000 | Medium | Methyl C-H stretch |

| 1600-1620 | Medium-Strong | C=C/C=N stretching (quinoline ring) |

| 1450-1580 | Medium-Strong | Aromatic ring skeletal vibrations |

| 1100-1350 | Strong | C-F stretching (trifluoromethyl group) |

| 750-850 | Strong | Aromatic C-H out-of-plane bending |

Expertise & Experience: The most characteristic and intense peaks in the IR spectrum are expected to be the C-F stretching vibrations of the trifluoromethyl group. The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the quinoline ring system.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 5. Predicted Mass Spectrometry Data for this compound.

| m/z | Interpretation |

| 211 | Molecular ion (M⁺) |

| 192 | [M - F]⁺ |

| 142 | [M - CF₃]⁺ |

Expertise & Experience: The molecular ion peak at m/z 211 would be expected for a compound with the molecular formula C₁₁H₈F₃N. A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a fluorine atom or the entire CF₃ group. The fragmentation of the quinoline ring would lead to a more complex pattern of lower mass ions.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

-

Figure 3. General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a self-validating system for the structural confirmation and purity assessment of this compound. While experimentally obtained data for this specific molecule is not widely published, the predictive data and protocols outlined in this guide, based on established principles and data from analogous structures, offer a solid foundation for researchers. Adherence to the described methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research in drug development and materials science.

References

-

While no direct references for the complete spectroscopic data of this compound were found, general principles of spectroscopic interpretation are covered in standard organic chemistry textbooks and specialized spectroscopy resources.

- Jiang, B., et al. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(1), 145-152. (This article provides spectroscopic data for a range of substituted quinolines).

-

PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link] (Provides information on a closely related compound).[1][2]

Sources

An In-Depth Technical Guide to 8-Methyl-2-(trifluoromethyl)quinoline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group into the quinoline ring system can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of 8-Methyl-2-(trifluoromethyl)quinoline, a key building block in the synthesis of novel therapeutic agents. This document delves into its chemical identity, synthesis, spectroscopic characterization, and its burgeoning applications in drug discovery, with a focus on its potential as an antimalarial and anticancer agent.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinoline with a methyl group at the 8-position and a trifluoromethyl group at the 2-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1860-46-4 | Alfa Chemistry[1] |

| Molecular Formula | C₁₁H₈F₃N | Alfa Chemistry[1] |

| Molecular Weight | 211.18 g/mol | Alfa Chemistry[1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=CC=CC2=C1N=C(C=C2)C(F)(F)F | Alfa Chemistry[1] |

| InChI Key | QLTYGFJHXYCNMR-UHFFFAOYSA-N | Alfa Chemistry[1] |

| Boiling Point | 248.686 °C at 760 mmHg (Predicted) | Alfa Chemistry[1] |

| Density | 1.268 g/cm³ (Predicted) | Alfa Chemistry[1] |

| Flash Point | 104.202 °C (Predicted) | Alfa Chemistry[1] |

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through several named reactions, with the Combes and Skraup syntheses being prominent examples. For the synthesis of this compound, the Combes synthesis offers a direct and regioselective approach.

The Combes Quinoline Synthesis: A Mechanistic Overview

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinoline ring.[2][3] The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[4]

Proposed Synthesis of this compound via Combes Synthesis

A plausible and efficient route to this compound involves the reaction of o-toluidine with ethyl trifluoroacetoacetate (ETFAA) in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.

Caption: Workflow for the Combes synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Combes synthesis of related trifluoromethylated quinolines.

Materials:

-

o-Toluidine

-

Ethyl trifluoroacetoacetate (ETFAA)

-

Polyphosphoric acid (PPA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq) in toluene.

-

Condensation: Heat the mixture to reflux for 4-6 hours to form the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (PPA) (5-10 eq by weight).

-

Heating: Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Rationale/Reference |

| ¹H NMR | Aromatic protons: δ 7.5-8.5 ppm (multiplets); Methyl protons: δ 2.5-2.8 ppm (singlet). | Based on data for 2-Methyl-4-(trifluoromethyl)quinoline and other substituted quinolines.[1][5] |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Methyl carbon: δ ~20 ppm; CF₃ carbon: quartet around δ 120-125 ppm. | Based on data for 2-Methyl-4-(trifluoromethyl)quinoline.[1] The trifluoromethyl group will cause a characteristic quartet splitting of the carbon signal. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 211. Fragmentation may involve the loss of a fluorine atom or the methyl group. | The molecular weight is 211.18. Fragmentation patterns of quinolines typically involve the stable aromatic ring system.[6][7] |

| FTIR | C-H stretching (aromatic and aliphatic): ~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹; C=N and C=C stretching: ~1500-1650 cm⁻¹; C-F stretching: ~1100-1300 cm⁻¹. | Characteristic vibrational modes for quinoline and trifluoromethyl groups.[8][9] |

Applications in Drug Development

The unique combination of the quinoline scaffold and the trifluoromethyl group imparts this compound and its derivatives with significant potential in drug discovery.

Antimalarial Activity

Quinoline-based compounds have a long history as antimalarial drugs. The trifluoromethyl group can enhance the efficacy of these compounds. Derivatives of 2- and 8-trifluoromethylquinoline have shown in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[10] The proposed mechanism of action for some quinoline antimalarials involves intercalation into the parasite's DNA.[10]

Anticancer Activity

Trifluoromethylated quinolines have emerged as promising anticancer agents.[11] Their mechanisms of action are diverse and can involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Caption: Potential anticancer mechanisms of action for trifluoromethylated quinoline derivatives.

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives have been developed as inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[12]

-

Modulation of the PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinoline derivatives have been shown to inhibit components of this pathway.[12]

-

Interaction with DNA and DNA-acting Enzymes: Some quinoline-based compounds can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases and DNA methyltransferases (DNMTs), leading to cancer cell death.[13][14]

Other Potential Applications

The structural features of this compound also suggest its potential as a scaffold for the development of agents targeting other diseases. The quinoline nucleus is present in drugs with antibacterial, antifungal, and antiviral activities.[11]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis can be efficiently achieved through established methods like the Combes synthesis. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties to its derivatives. Further exploration of the biological activities of compounds derived from this scaffold is warranted, particularly in the areas of infectious diseases and oncology. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their quest for new and effective medicines.

References

- El-Sayed, M. A., et al. (1998). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Journal of medicinal chemistry, 41(19), 3587-3593.

- Jiang, B., et al. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(36), 6135-6140.

- Combes, A. (1888). Sur la constitution de la naphtoquinaldine. Bulletin de la Societe Chimique de Paris, 49, 89-92.

-

Wikipedia. Combes quinoline synthesis. [Link]

- Khan, I., et al. (2021). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 26(23), 7265.

- Miyasik, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573-586.

- de Souza, M. V. N. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 23(1), 133.

- Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Bioorganic & medicinal chemistry, 18(19), 6555-6577.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-246.

- Google Patents. (1997). US5700942A - Process for preparing quinoline bases.

-

The Royal Society of Chemistry. (2015). Supporting Information - A novel and efficient one-pot synthesis of 2-chloro-3-ethynylquinolines. [Link]

- de Oliveira, C. S. A., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021, 202138.

- Mannoori, R., et al. (2022). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ChemistrySelect, 7(4), e202103856.

-

Chemical Synthesis Database. 2-methyl-8-(trifluoromethyl)quinoline. [Link]

- Chibale, K. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(10), 1743.

- Iovine, V., et al. (2020).

- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.

- Kumar, A., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(48), 30234-30253.

- Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, In Press.

- Wang, W., et al. (2021). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers, 13(16), 4199.

- Pradhan, S., et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design, 100(6), 939-955.

-

bioRxiv. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]

-

PubChem. 8-Methylquinoline. [Link]

-

ResearchGate. FTIR spectrum of quinoline derivative. [Link]

- Al-Othman, Z. A., et al. (2018). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 53(7), 533-559.

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157-6167.

-

ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. [Link]

-

ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes. [Link]

-

PubMed. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

-

ResearchGate. Mass spectral fragmentation of trimethylsilylated small molecules. [Link]

-

Asian Journal of Chemistry. Fast Atom Bombardment Mass Spectral Analysis of Primaquine. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 8-Methyl-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 8-Methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. Due to a lack of extensive publicly available experimental data, this guide synthesizes established scientific principles with predictive insights to offer a robust working profile of the compound. We present predicted solubility data in a range of common laboratory solvents and delineate a thorough stability-indicating profile under various stress conditions. This document is intended to serve as a foundational resource, providing not only predictive data but also detailed, field-proven experimental protocols for researchers to validate and expand upon these findings in their own laboratories. Our approach emphasizes the causality behind experimental design, ensuring that the presented methodologies are self-validating systems grounded in established regulatory frameworks.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities. The introduction of a trifluoromethyl (CF₃) group is a well-established strategy to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The compound this compound combines the quinoline core with both a methyl and a trifluoromethyl substituent, creating a unique physicochemical profile that warrants detailed investigation for potential applications in drug discovery and development.

Understanding the solubility and stability of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. Solubility dictates the choice of formulation and delivery systems, while a comprehensive stability profile is essential for ensuring product quality, safety, and efficacy throughout its shelf life. This guide provides an in-depth examination of these crucial parameters.

Predicted Solubility Profile

In the absence of comprehensive experimental solubility data for this compound, we have generated a predicted solubility profile using established computational models based on the compound's structure. These predictions are intended to provide a strong starting point for solvent selection in research and development.

The solubility of a compound is governed by the principle of "like dissolves like." The presence of the aromatic quinoline ring system and the lipophilic trifluoromethyl group suggests that this compound will exhibit favorable solubility in nonpolar and moderately polar aprotic solvents. Conversely, its solubility in highly polar protic solvents like water is predicted to be low.

Table 1: Predicted Solubility of this compound in Common Solvents at 25°C

| Solvent Category | Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (M) |

| Polar Protic | Water | < 0.1 | < 0.0005 |

| Methanol | 10 - 25 | 0.047 - 0.117 | |

| Ethanol | 25 - 50 | 0.117 - 0.235 | |

| Isopropanol | 50 - 100 | 0.235 - 0.469 | |

| Polar Aprotic | Acetone | > 200 | > 0.938 |

| Acetonitrile | 100 - 200 | 0.469 - 0.938 | |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.938 | |

| Nonpolar | Toluene | > 200 | > 0.938 |

| Hexane | < 1 | < 0.0047 |

Disclaimer: The data presented in this table is based on computational predictions and should be experimentally verified.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To validate the predicted solubility data, the following detailed protocol for the well-established shake-flask method is provided. This method determines the thermodynamic equilibrium solubility of a compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the respective solvents. Analyze both the standards and the filtered samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: The concentration determined from the HPLC analysis represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation Studies

A comprehensive understanding of a compound's stability is mandated by regulatory bodies to ensure its quality and safety. Forced degradation studies, or stress testing, are employed to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.

The presence of the trifluoromethyl group is known to enhance the metabolic and chemical stability of many organic molecules. Therefore, this compound is anticipated to exhibit good stability under normal storage conditions. However, under forced conditions, degradation is expected to occur, providing valuable insights into its intrinsic stability.

4.1. Predicted Stability Profile

-

Hydrolytic Stability: The quinoline ring is generally stable to hydrolysis. The trifluoromethyl group is also relatively resistant to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, slow hydrolysis of the trifluoromethyl group may be possible, but this is expected to be a slow process.

-

Oxidative Stability: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

-

Photostability: Aromatic systems like quinoline can be susceptible to photodegradation upon exposure to UV light. This can lead to complex degradation pathways, including photo-oxidation and dimerization.

-

Thermal Stability: The compound is expected to be thermally stable at typical ambient and accelerated storage temperatures. At elevated temperatures, thermal decomposition is likely to occur.

4.2. Experimental Protocol for Forced Degradation Studies

The following protocols are designed in accordance with ICH Q1A(R2) guidelines to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of what might be observed under long-term storage.

4.2.1. General Procedure

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

-

Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

4.2.2. Stress Conditions

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat at 80°C for up to 7 days.

-

Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

The Therapeutic Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a remarkable breadth of therapeutic agents. Its inherent structural versatility and ability to interact with a multitude of biological targets have rendered it a privileged pharmacophore in the pursuit of novel treatments for a spectrum of human diseases. This technical guide provides an in-depth exploration of the therapeutic potential of quinoline derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the intricate mechanisms of action, present robust experimental protocols for their evaluation, and visualize key signaling pathways to empower researchers and drug development professionals in harnessing the full potential of this remarkable chemical entity.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a nitrogen-containing heterocyclic aromatic compound.[1] This fundamental structure has given rise to a vast library of derivatives with diverse pharmacological activities.[2] The synthetic tractability of the quinoline ring system allows for the strategic placement of various substituents at different positions, which in turn modulates the molecule's physicochemical properties and biological activity.[3] This has led to the development of numerous clinically successful drugs and a continuous pipeline of promising drug candidates.[4]

Anticancer Potential of Quinoline Derivatives: Targeting Key Oncogenic Pathways

The fight against cancer has been significantly advanced by the discovery of targeted therapies that interfere with specific molecular pathways driving tumorigenesis. Quinoline derivatives have emerged as a powerful class of anticancer agents, exhibiting a range of mechanisms to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.[5][6]

Mechanism of Action: Inhibition of Pro-Survival Signaling

Two of the most critical signaling pathways frequently dysregulated in cancer are the PI3K/Akt/mTOR and the NF-κB pathways. These cascades play a central role in promoting cell growth, survival, and proliferation. Several quinoline derivatives have been identified as potent inhibitors of these pathways.[7][8]

2.1.1. The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Quinoline-based compounds have been developed as inhibitors of key kinases within this pathway, including PI3K and mTOR.[9][10] For instance, the quinoline derivative 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) has been identified as a potent mTOR inhibitor, demonstrating dual inhibition of both mTORC1 and mTORC2 complexes.[7]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Quinoline Derivatives

Caption: The PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.

2.1.2. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. Constitutive activation of the NF-κB pathway is a common feature in many cancers, contributing to tumor growth and resistance to therapy. Quinoline derivatives have been shown to inhibit NF-κB signaling at various levels.[11][12] For example, N-quinoline-benzenesulfonamides have been identified as potent inhibitors of NF-κB translocation by directly binding to IκBα and stabilizing the IκBα/p50/p65 complex in the cytoplasm.[11]

Inhibition of the NF-κB Signaling Pathway by Quinoline Derivatives

Caption: The NF-κB signaling pathway and the inhibitory action of N-quinoline-benzenesulfonamides.

Experimental Protocols for Evaluating Anticancer Activity

2.2.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

2.2.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the quinoline derivative and a vehicle control for a predetermined time period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Propidium Iodide (PI) Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

2.2.3. In Vivo Efficacy Evaluation: Human Tumor Xenograft Model

This model involves the transplantation of human tumor cells into immunocompromised mice to assess the antitumor activity of a compound in a living organism.

Step-by-Step Methodology:

-

Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

-

Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Compound Administration: Administer the quinoline derivative and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral, intraperitoneal).

-

Tumor Volume and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice or three times a week). Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors are then excised, weighed, and can be used for further analysis (e.g., histology, biomarker analysis). The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Antimicrobial Potential of Quinoline Derivatives: A Broad Spectrum of Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs and continue to be a promising source for the development of new therapies against a wide range of pathogens, including bacteria, fungi, and parasites.[13][14][15]

Mechanism of Action

3.1.1. Antibacterial Activity

The antibacterial action of quinolones, a major class of quinoline derivatives, primarily involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.[13]

3.1.2. Antifungal and Antiprotozoal Activity

The mechanisms of action of quinoline derivatives against fungi and protozoa are more varied. Some derivatives have been shown to disrupt fungal cell wall integrity, while others interfere with essential metabolic pathways.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining the MIC.

Step-by-Step Methodology (based on CLSI guidelines):

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the quinoline derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum. Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth medium only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Anti-inflammatory Potential of Quinoline Derivatives: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation can contribute to a variety of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators and pathways involved in the inflammatory process.[2][3][16][17][18]

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[3] Some derivatives also exert their effects by modulating signaling pathways like NF-κB, which plays a central role in orchestrating the inflammatory response.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Acclimatize rodents (typically rats or mice) to the laboratory conditions. Divide the animals into control and treatment groups.

-

Compound Administration: Administer the quinoline derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, and the vehicle to the control group, typically 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject a small volume of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each animal.

-